

IUPAC name and synonyms for 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-nitrobenzaldehyde

Cat. No.: B145937

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-2-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-nitrobenzaldehyde**, a key aromatic intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a robust multi-step synthesis protocol, and its reactivity profile. Emphasis is placed on its utility as a versatile building block for the synthesis of more complex molecules, particularly in the context of pharmaceutical and materials science research. Furthermore, this guide consolidates critical safety, handling, and storage information to ensure its proper use in a professional laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound.

Chemical Identity and Properties

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by several other identifiers in commercial and research contexts.

- IUPAC Name: **3-bromo-2-nitrobenzaldehyde**[\[1\]](#)
- CAS Number: 882772-99-8[\[1\]](#)

- Molecular Formula: C₇H₄BrNO₃[\[1\]](#)
- Synonyms: 3-Bromo-2-nitro-benzaldehyde, Ambroxol Impurity 44[\[1\]](#)

Chemical Structure

The structure of **3-Bromo-2-nitrobenzaldehyde** is characterized by a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO₂), and a bromine atom (-Br). The ortho-positioning of the bulky nitro group relative to the aldehyde function, coupled with the meta-positioned bromine, creates significant steric and electronic effects that dictate its chemical reactivity.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source
Molecular Weight	230.02 g/mol	[1]
Appearance	Data not specified; typically a solid at room temperature.	
Melting Point	Data not specified in provided sources.	
Boiling Point	Data not specified in provided sources.	
SMILES	C1=CC(=C(C(=C1)Br)[O-])C=O	[1]
InChIKey	DAZQBQQNIUAQAV-UHFFFAOYSA-N	[1]

Synthesis and Manufacturing

The synthesis of **3-Bromo-2-nitrobenzaldehyde** is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following protocol is based

on a method using 1,3-dibromo-2-nitrobenzene as the starting material[2].

Detailed Synthetic Protocol

This five-step synthesis transforms a readily available starting material into the target aldehyde through a series of classical organic reactions.

Step 1: Substitution to form 2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate

- **Protocol:** To a solution of 1,3-dibromo-2-nitrobenzene (30.0 g) and dimethyl malonate (28.0 g) in dimethyl sulfoxide (150 mL), add sodium carbonate (15.0 g)[2]. The mixture is heated to facilitate the nucleophilic aromatic substitution, where the malonate anion displaces one of the bromine atoms.
- **Causality:** Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent for this S_NAr reaction, as it effectively solvates the cation without hindering the nucleophile. Sodium carbonate acts as the base to deprotonate dimethyl malonate, generating the required nucleophile.

Step 2: Decarboxylation to form 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid

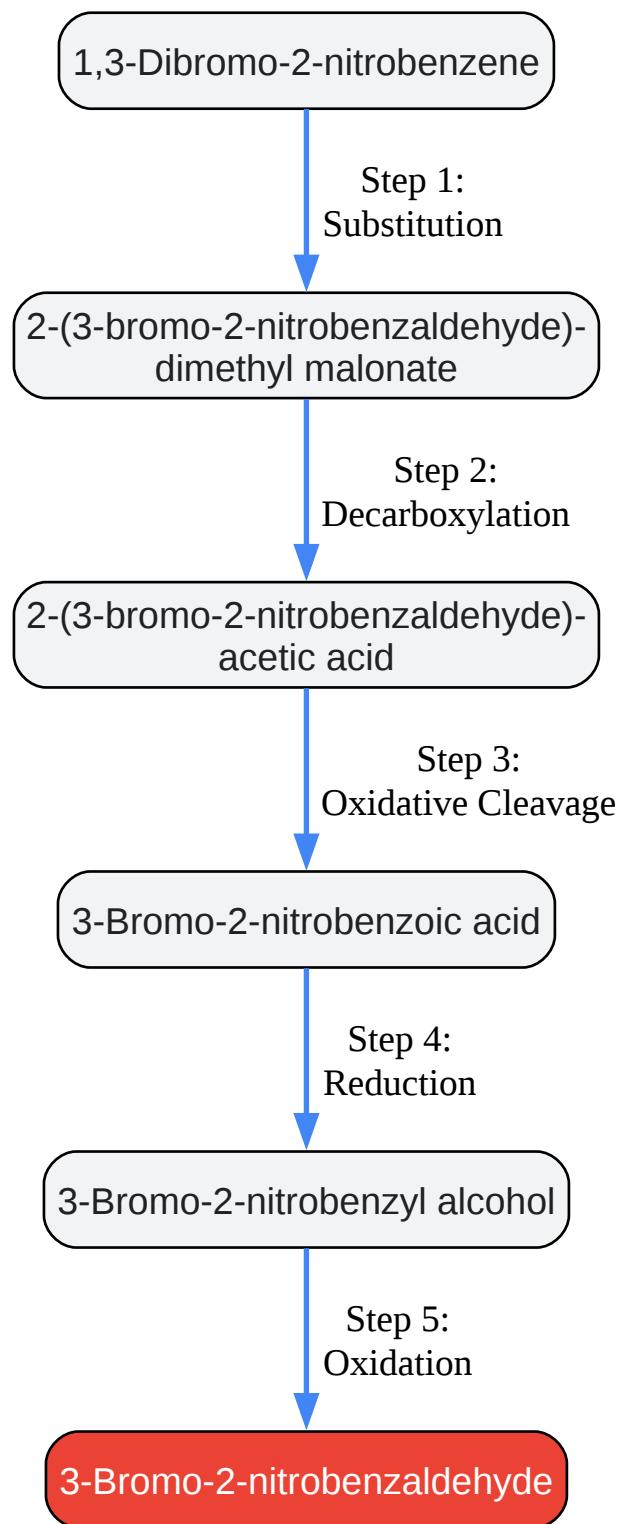
- **Protocol:** The product from Step 1 (36.0 g) is dissolved in acetone (250 mL), and 10M hydrochloric acid (25 mL) is added. The mixture is heated to reflux[2]. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Causality:** This is a standard Krapcho decarboxylation. The acidic conditions hydrolyze one of the methyl esters to a carboxylic acid, which then undergoes thermally-induced decarboxylation to yield the acetic acid derivative.

Step 3: Oxidative Cleavage to form 3-bromo-2-nitrobenzoic acid

- **Protocol:** The acetic acid derivative (24.0 g) is added to a solution of sodium hydroxide (10.0 g) in water (500 mL). Potassium permanganate is added, and the mixture is heated to 90°C for 6 hours[2]. After cooling and filtration, the filtrate is acidified with hydrochloric acid to a pH of 1.5, and the product is extracted with ethyl acetate.
- **Causality:** Potassium permanganate is a powerful oxidizing agent that cleaves the C-C bond between the aromatic ring and the acetic acid side chain, oxidizing it to a carboxylic acid.

The basic medium is necessary for the permanganate oxidation to proceed effectively.

Step 4: Reduction to form 3-bromo-2-nitrobenzyl alcohol


- Protocol: The 3-bromo-2-nitrobenzoic acid is dissolved in tetrahydrofuran (THF), and borane tetrahydrofuran complex is added to perform the reduction[2].
- Causality: Borane (BH_3) is a selective reducing agent that readily reduces carboxylic acids to primary alcohols while leaving the nitro group and aromatic bromide intact. THF is the standard solvent for borane reductions due to its ability to form a stable complex.

Step 5: Oxidation to form **3-Bromo-2-nitrobenzaldehyde**

- Protocol: 3-bromo-2-nitrobenzyl alcohol (14.0 g) is dissolved in 1,2-dichloroethane (150 mL), and manganese dioxide (42.0 g) is added. The mixture is heated to reflux[2]. Upon completion, the mixture is filtered through diatomaceous earth, and the filtrate is concentrated and purified by column chromatography to yield the final product (9.4 g, 67.7% yield)[2].
- Causality: Manganese dioxide (MnO_2) is a mild and highly selective oxidizing agent for benzylic alcohols. Its key advantage is the prevention of over-oxidation to the carboxylic acid, ensuring a high yield of the desired aldehyde. 1,2-dichloroethane is a suitable solvent that is inert to the oxidizing agent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the five-step synthesis.

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **3-Bromo-2-nitrobenzaldehyde**.

Chemical Reactivity and Applications

Reactivity Profile

The chemical behavior of **3-Bromo-2-nitrobenzaldehyde** is governed by the interplay of its three functional groups:

- Aldehyde Group: This group is the primary site for nucleophilic addition and condensation reactions. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent nitro group.
- Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. It can also be reduced to an amine, providing a route to various heterocyclic compounds.
- Bromo Group: The bromine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Development and Research

Substituted nitrobenzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals[3]. 3-Nitrobenzaldehyde, a related compound, is a key intermediate for second-generation dihydropyridine calcium channel blockers like nitrendipine and nilvadipine[4]. While specific drug products derived directly from **3-Bromo-2-nitrobenzaldehyde** are not widely documented in public literature, its structural motifs make it an exceptionally valuable building block.

Researchers can leverage this molecule for:

- Synthesis of Heterocyclic Compounds: The adjacent aldehyde and reducible nitro group are perfectly positioned for cyclization reactions to form quinolines, indoles, and other nitrogen-containing heterocycles that form the core of many bioactive molecules.
- Lead Compound Generation: It serves as a versatile scaffold for generating libraries of novel compounds in drug discovery campaigns through reactions at its three distinct functional sites.

- Fluorescent Probes and Materials: The nitroaromatic structure is a common feature in materials with interesting optical and electronic properties, suggesting potential applications in the development of sensors or dyes[5].

Safety, Handling, and Storage

Proper handling of **3-Bromo-2-nitrobenzaldehyde** is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Identification

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[1]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[1]
Skin Irritation	H315	Causes skin irritation	[1]
Eye Irritation	H319	Causes serious eye irritation	[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[1]
Respiratory Irritation	H335	May cause respiratory irritation	[1]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[6][7]. Ensure that eyewash stations and safety showers are readily accessible[6][7].
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield[7][8].
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber)[6][7].

- Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact[7].
- Hygiene Measures: Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[6][8].

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up[6][9]. Protect from light, moisture, and air[9].
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[6][9].
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6][7]. Do not allow the product to enter drains[8].

Conclusion

3-Bromo-2-nitrobenzaldehyde is a highly functionalized aromatic compound with significant potential as an intermediate in advanced organic synthesis. Its unique arrangement of aldehyde, nitro, and bromo groups offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists and materials scientists. The detailed synthetic pathway and safety protocols outlined in this guide provide a solid foundation for its effective and safe utilization in research and development.

References

- PubChem. (n.d.). **3-Bromo-2-nitrobenzaldehyde**. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of **3-bromo-2-nitrobenzaldehyde**.
- PubChem. (n.d.). 2-Bromo-3-nitrobenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. National Center for Biotechnology Information.
- Alfa Aesar. (2025, September 17). Safety Data Sheet: 3-Bromobenzaldehyde.
- Wikipedia. (n.d.). 3-Bromobenzaldehyde.

- PubChem. (n.d.). 5-Bromo-2-nitrobenzaldehyde. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 3-Nitrobenzaldehyde.
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 234-236.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-356.
- PubChem. (n.d.). 3-Bromo-4-nitrobenzaldehyde. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 21106434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 3-Bromo-2-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145937#iupac-name-and-synonyms-for-3-bromo-2-nitrobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com